1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group and an isobutylphenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and isobutylphenyl groups.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may find applications in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can influence its reactivity and interactions with biological targets, making it unique compared to its analogs. The specific electronic and steric effects of the bromine atom can lead to different chemical and biological properties.
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H19BrN2O2/c1-13(2)11-14-3-5-15(6-4-14)18-12-19(20(24)25)23(22-18)17-9-7-16(21)8-10-17/h3-10,12-13H,11H2,1-2H3,(H,24,25) |
InChI Key |
MUXQDNUVZGSMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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